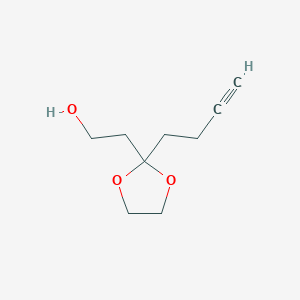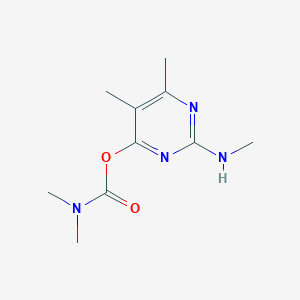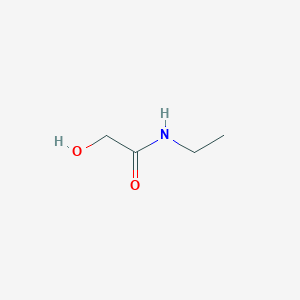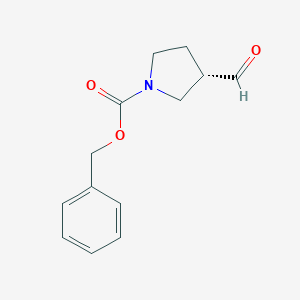
N-(2-羟基苄基)-N-(4-苯氧基吡啶-3-基)乙酰胺
描述
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (HPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. HPA is a water-soluble compound with a low molecular weight, which makes it suitable for use in several biochemical and physiological experiments. It has been studied for its potential as an anticancer agent, and its ability to modulate the activity of several enzymes.
科学研究应用
PET 成像和神经学研究
PET 成像剂: 11C 标记的 N-(2-羟基苄基)-N-(4-苯氧基吡啶-3-基)乙酰胺已用作 PET 成像剂。它促进了动物和人类的临床前和临床 PET 研究,特别是用于研究转运蛋白 (TSPO) (Wang 等人,2009)。
脑外周苯二氮卓受体: 该化合物及其衍生物已在猴子中进行评估,用于使用 PET 成像脑外周苯二氮卓受体。这项研究有助于了解各种神经系统疾病和潜在疗法 (Briard 等人,2008)。
化学合成和改性
- 化学合成: 它已通过苯酚和苯甲醚的乙酰胺甲基化合成,展示了其合成多功能性和在化学研究中的各种应用潜力 (Sekiya 等人,1961)。
药物合成和抗癌研究
- 抗癌活性: N-(2-羟基苄基)-N-(4-苯氧基吡啶-3-基)乙酰胺的衍生物已被合成并评估其抗癌活性。这突出了它在开发新抗癌药物中的潜在作用 (Karaburun 等人,2018)。
生物活性代谢物研究
- 生物活性代谢物: 它已被鉴定为海洋放线菌中的生物活性代谢物,表明其在天然产物化学和海洋生物学中的潜在作用 (Sobolevskaya 等人,2007)。
放射化学和炎症成像
- 转运蛋白成像: 该化合物已用于合成放射性示踪剂,用于成像转运蛋白 18 kDa (TSPO),特别是在神经炎症研究中 (Moon 等人,2014)。
化学传感器开发
- 用于 Cu2+ 检测的化学传感器: 该化合物的衍生物已被开发为水溶液中铜 (II) 离子的选择性化学传感器。该应用在环境监测和分析化学中非常重要 (Kim 等人,2014)。
属性
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHHRVIZVDACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)











